molecular formula C8H6N2O3 B2620147 5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid CAS No. 2460757-55-3

5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid

Cat. No.: B2620147
CAS No.: 2460757-55-3
M. Wt: 178.147
InChI Key: UYRQMKQDLAJVRH-UHFFFAOYSA-N
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Description

5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid (CAS 2460757-55-3) is a high-purity chemical intermediate belonging to the benzoxadiazole heterocycle family, which consists of a benzene ring fused to an oxadiazole ring . This compound is characterized by the molecular formula C 8 H 6 N 2 O 3 and a molecular weight of 178.14 g/mol . The structure incorporates a carboxylic acid functional group at the 4-position and a methyl group at the 5-position, providing two distinct sites for chemical modification and making it a versatile scaffold for synthetic chemistry . The benzoxadiazole core, also known as benzofurazan, is a privileged structure in materials science and medicinal chemistry research. While specific applications for this methyl-carboxylic acid derivative are not fully documented in the available literature, closely related analogues are widely employed as key synthetic precursors and building blocks . The presence of both an electron-withdrawing heterocycle and reactive carboxylic acid group suggests its potential utility in the synthesis of more complex molecules, such as organic semiconductors, fluorescent tags, or pharmacological probes. Researchers can leverage the carboxylic acid for amide coupling or esterification reactions, while the methyl group can be functionalized or serve to modulate the electronic properties of the system. This product is offered as a solid and is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers can access this compound in quantities ranging from 50mg to 5g .

Properties

IUPAC Name

5-methyl-2,1,3-benzoxadiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-4-2-3-5-7(10-13-9-5)6(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRQMKQDLAJVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NON=C2C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. It is utilized in the development of new materials with specific properties such as fluorescence. Its unique structure allows for the introduction of various functional groups through substitution reactions .

Biology

The biological activities of this compound are being actively researched. It has shown potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : In studies assessing its effectiveness against various bacterial strains, the compound demonstrated significant inhibitory effects. For instance, the Minimum Inhibitory Concentration (MIC) values for common pathogens were found to be:
Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus12.5 µg/mL25 µg/mL
Escherichia coli15.0 µg/mL30 µg/mL
Pseudomonas aeruginosa20.0 µg/mL40 µg/mL

These results indicate its potential for development as an antimicrobial agent .

  • Anticancer Activity : Research has highlighted its ability to induce apoptosis in cancer cell lines such as HepG2 (liver cancer). The mechanisms involve inhibition of cell proliferation and activation of apoptotic pathways. A study reported that treatment with this compound significantly decreased cell viability and increased apoptotic markers .

Medicine

Ongoing research is exploring the therapeutic potential of this compound in various medical applications. Its interaction with specific molecular targets may lead to the development of new therapeutic agents aimed at treating diseases such as cancer and bacterial infections .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on HepG2 Cells : A significant decrease in cell viability was observed upon treatment with this compound. The study identified key signaling pathways affected by the compound, including the NF-kB pathway .
  • Antibacterial Efficacy : Another investigation tested this compound against multiple bacterial strains and exhibited potent antibacterial activity comparable to standard antibiotics like nitrofurantoin .

Mechanism of Action

The mechanism of action of 5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their differences:

Compound Name Molecular Formula Substituent Positions Functional Groups Similarity Score* CAS Number
Benzo[d]oxazole-5-carboxylic acid C₈H₅NO₃ 5-carboxylic acid Oxazole, carboxylic acid 0.91 13452-14-7
2-Methylbenzo[d]oxazole-5-carboxylic acid C₉H₇NO₃ 2-methyl, 5-carboxylic acid Oxazole, methyl, carboxylic acid 0.86 208772-23-0
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid C₁₁H₉NO₃ 5-methyl, 4-carboxylic acid, 2-phenyl Oxazole, phenyl, carboxylic acid N/A Not provided
5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride C₇H₅ClN₂O₃S 5-methyl, 4-sulfonyl chloride Benzoxadiazole, sulfonyl chloride N/A 1152431-76-9

*Similarity scores from reflect structural resemblance to benzo[d]oxazole-5-carboxylic acid.

Key Observations :

  • Substituent Position : Moving the methyl group from position 5 (target compound) to position 2 (e.g., 2-Methylbenzo[d]oxazole-5-carboxylic acid) reduces similarity by 0.05, indicating significant electronic or steric effects .
  • Functional Group Replacement : Replacing the carboxylic acid with sulfonyl chloride (as in 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride) alters reactivity, enabling nucleophilic substitution reactions .

Biological Activity

5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid is a compound of increasing interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

  • Antimicrobial properties : The compound exhibits significant activity against a range of bacterial strains.
  • Anticancer effects : Research indicates potential efficacy in inhibiting cancer cell proliferation and inducing apoptosis.
  • Anti-inflammatory effects : The compound may modulate inflammatory pathways.

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus12.5 µg/mL25 µg/mL
Escherichia coli15.0 µg/mL30 µg/mL
Pseudomonas aeruginosa20.0 µg/mL40 µg/mL

These results indicate that the compound can effectively inhibit the growth of harmful bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have highlighted its ability to induce apoptosis in HepG2 liver cancer cells through the modulation of specific signaling pathways.

The mechanism of action involves:

  • Inhibition of cell proliferation : The compound interferes with cellular signaling pathways that promote cancer cell growth.
  • Induction of apoptosis : It activates apoptotic pathways leading to programmed cell death.

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis. The study also identified key signaling pathways affected by the compound, including the NF-kB pathway .
  • Antibacterial Efficacy : In another investigation, the compound was tested against multiple bacterial strains and exhibited potent antibacterial activity comparable to standard antibiotics like nitrofurantoin .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

  • Broad-spectrum antimicrobial activity against various pathogens.
  • Significant anticancer properties , particularly in liver cancer cells.
  • Potential use as a therapeutic agent in combination therapies for enhanced efficacy.

Q & A

Q. What are the established synthetic routes for 5-methyl-2,1,3-benzoxadiazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves cyclocondensation of precursors such as ethyl acetoacetate with substituted hydrazines or amines under reflux conditions. For example, analogous syntheses (e.g., pyrazole-4-carboxylic acids) employ DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a cyclizing agent, followed by hydrolysis with sodium acetate in acetic acid to yield the carboxylic acid derivative . Reaction duration (3–5 hours) and temperature (reflux) are critical for minimizing side products. Post-synthesis purification via recrystallization from DMF/acetic acid mixtures is recommended to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (with DEPT and HSQC experiments) resolve aromatic protons and methyl groups. For example, methyl groups in similar oxazole derivatives appear as singlets near δ 2.5 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₈H₆N₂O₃: calculated 178.0378, observed 178.0375) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for 5-methylisoxazole-4-carboxylic acid (space group P2₁/c, with O–H···N hydrogen bonds) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) paired with HPLC monitoring detect degradation products. For related compounds (e.g., benzodioxole-carboxylic acids), acidic conditions promote decarboxylation, while light exposure causes photolytic cleavage of the benzoxadiazole ring . Storage at 0–6°C in amber vials is advised for long-term stability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and electronic properties of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). For oxazole analogs, HOMO densities localize on the carboxylic acid group, indicating nucleophilic reactivity at the 4-position . Molecular docking studies with enzymes (e.g., cyclooxygenase) can model binding interactions for drug design .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from tautomerism or polymorphism. For example, XRD of 5-methyl-2-phenyloxazole-4-carboxylic acid (mp 182–183°C) reveals a planar structure, while NMR in DMSO-d₆ shows dynamic proton exchange. Variable-temperature NMR and PXRD (powder X-ray diffraction) differentiate tautomeric forms .

Q. What methodologies are suitable for evaluating the bioactivity of this compound in enzyme inhibition assays?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence-based kits (e.g., COX-2 inhibition) with IC₅₀ determination. Pre-incubate the compound with the enzyme (30 min, 37°C) before adding substrates like arachidonic acid .
  • Molecular Dynamics Simulations : Analyze ligand-enzyme binding stability over 100 ns trajectories (AMBER force field) to identify key interactions (e.g., hydrogen bonds with Arg120 in COX-2) .

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